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Compound of Interest

Compound Name:
4-Benzyloxy-2-

formylphenylboronic acid

Cat. No.: B111834 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Benzyloxy-
2-formylphenylboronic acid, a versatile trifunctional building block in synthetic organic

chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug

development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes the causal

reasoning behind experimental choices and data interpretation, ensuring scientific integrity and

practical applicability.

Introduction
4-Benzyloxy-2-formylphenylboronic acid is a valuable reagent in organic synthesis, notably

in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the

presence of three distinct functional groups: a boronic acid, a benzaldehyde, and a benzyloxy

ether. This trifunctionality allows for sequential and site-selective transformations, enabling the

construction of complex molecular architectures. A thorough understanding of its spectroscopic

properties is paramount for reaction monitoring, quality control, and structural confirmation of its

derivatives.

This guide will delve into the expected and observed spectroscopic data, providing a

framework for the rational analysis of this compound and its analogues.
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A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic

data. The diagram below illustrates the atomic numbering scheme used for NMR assignments.

Caption: Molecular structure of 4-Benzyloxy-2-formylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. However, boronic acids can present challenges due to their tendency to

form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad and

poorly resolved spectra.

Experimental Protocol: NMR Sample Preparation
To obtain high-quality NMR spectra of boronic acids, the equilibrium between the monomeric

acid and its anhydride forms must be controlled.

Step-by-Step Protocol:

Solvent Selection: Dissolve the sample in a deuterated solvent that can disrupt the hydrogen

bonding networks responsible for oligomerization. Deuterated methanol (CD₃OD) or dimethyl

sulfoxide (DMSO-d₆) are often effective. For this compound, DMSO-d₆ is a suitable choice.

Concentration: Prepare a solution with a concentration of 5-10 mg/mL.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a

good signal-to-noise ratio.

¹H NMR Spectroscopy: Predicted Data and Interpretation
While a specific experimental spectrum for 4-Benzyloxy-2-formylphenylboronic acid is not

readily available in public databases, a predicted spectrum can be constructed based on

established chemical shift values and the analysis of similar structures, such as 4-

formylphenylboronic acid.[3]
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aldehyde (-CHO) 9.8 - 10.2 Singlet 1H

Aromatic (H3) 7.9 - 8.1 Doublet 1H

Aromatic (H5) 7.6 - 7.8 Doublet of doublets 1H

Aromatic (H6) 7.4 - 7.6 Doublet 1H

Benzyl (-CH₂) 5.1 - 5.3 Singlet 2H

Benzyl (Phenyl) 7.2 - 7.5 Multiplet 5H

Boronic acid (-B(OH)₂) 8.0 - 8.5 (broad) Singlet 2H

Causality Behind Assignments:

Aldehyde Proton: The proton of the formyl group is highly deshielded due to the electron-

withdrawing nature of the carbonyl group and its anisotropic effect, resulting in a chemical

shift in the downfield region of 9.8-10.2 ppm.

Aromatic Protons: The protons on the phenylboronic acid ring will exhibit distinct signals due

to their substitution pattern. H3 is ortho to the electron-withdrawing aldehyde group, leading

to a downfield shift. H5 is ortho to the benzyloxy group and meta to the aldehyde, while H6 is

ortho to the boronic acid group. The coupling patterns (doublets and doublet of doublets)

arise from spin-spin coupling with neighboring protons.

Benzyl Protons: The methylene protons of the benzyloxy group are adjacent to an oxygen

atom and a phenyl ring, resulting in a chemical shift around 5.1-5.3 ppm. The five protons of

the benzyl's phenyl ring will appear as a complex multiplet in the aromatic region.

Boronic Acid Protons: The acidic protons of the B(OH)₂ group are typically broad and may

exchange with residual water in the solvent. Their chemical shift can be highly variable.

¹³C NMR Spectroscopy: Predicted Data and
Interpretation
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aldehyde (C=O) 190 - 195

Aromatic (C4-O) 160 - 165

Aromatic (C2-CHO) 140 - 145

Aromatic (C1-B) 135 - 140 (broad)

Aromatic (C6) 130 - 135

Aromatic (C5) 115 - 120

Aromatic (C3) 110 - 115

Benzyl (-CH₂) 69 - 72

Benzyl (Phenyl) 127 - 137

Causality Behind Assignments:

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears far

downfield.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

electronic effects of the substituents. The carbon attached to the oxygen of the benzyloxy

group (C4) will be the most downfield among the ring carbons. The carbon attached to the

boron (C1) often shows a broader signal due to the quadrupolar nature of the boron nucleus.

Benzyl Carbon: The methylene carbon of the benzyloxy group appears in the typical range

for an sp³ carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-Benzyloxy-2-formylphenylboronic acid is expected to show

characteristic absorption bands for the O-H, C=O, C-O, and B-O bonds.

Experimental Protocol: FT-IR Sample Preparation
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For a solid sample like 4-Benzyloxy-2-formylphenylboronic acid, the following methods are

suitable:

KBr Pellet Method:

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr)

using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Analyze the pellet in the FT-IR spectrometer.[4]

Attenuated Total Reflectance (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact.

Acquire the spectrum. This method requires minimal sample preparation.[5]

Predicted IR Data and Interpretation
Based on the functional groups present and data from similar compounds like 4-

formylphenylboronic acid, the following characteristic peaks are expected.[6]
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Wavenumber (cm⁻¹) Vibration Functional Group

3500 - 3200 (broad) O-H stretch Boronic acid (-B(OH)₂)

3100 - 3000 C-H stretch Aromatic

2900 - 2800 C-H stretch Aldehyde (-CHO)

1700 - 1680 C=O stretch Aldehyde (-CHO)

1600 - 1450 C=C stretch Aromatic ring

1380 - 1320 B-O stretch Boronic acid

1250 - 1200 C-O stretch Aryl ether

1100 - 1000 C-O stretch Benzyl ether

Causality Behind Vibrational Frequencies:

O-H Stretch: The broad absorption in the 3500-3200 cm⁻¹ region is characteristic of the

hydrogen-bonded O-H stretching of the boronic acid hydroxyl groups.

C=O Stretch: A strong, sharp peak around 1700-1680 cm⁻¹ is indicative of the carbonyl

group of the aldehyde.

B-O Stretch: The stretching vibration of the boron-oxygen bond typically appears in the 1380-

1320 cm⁻¹ region.

C-O Stretches: The spectrum will contain distinct C-O stretching bands for the aryl ether and

the benzyl ether linkages.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. Boronic acids can be challenging to analyze by MS due to their tendency to

dehydrate and form boroxines (cyclic trimers).[7]

Experimental Protocol: Mass Spectrometry Analysis
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To obtain a reliable mass spectrum, soft ionization techniques that minimize fragmentation and

dehydration are preferred.

Step-by-Step Protocol:

Ionization Method: Electrospray ionization (ESI) is a suitable technique for polar molecules

like boronic acids and generally results in the observation of the protonated molecule [M+H]⁺

or other adducts.[8][9]

Sample Introduction: The sample is typically dissolved in a suitable solvent such as methanol

or acetonitrile and introduced into the mass spectrometer via direct infusion or after

separation by liquid chromatography (LC).

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-

resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data and Fragmentation
The molecular formula of 4-Benzyloxy-2-formylphenylboronic acid is C₁₄H₁₃BO₄, with a

monoisotopic mass of 256.0907 g/mol .[1]

Predicted m/z Values for Common Adducts:

Adduct Predicted m/z

[M+H]⁺ 257.09798

[M+Na]⁺ 279.07992

[M-H]⁻ 255.08342

[M+H-H₂O]⁺ 239.08796

Fragmentation Pathway:

The fragmentation of the [M+H]⁺ ion would likely proceed through the loss of neutral

molecules. A logical fragmentation workflow is depicted below.
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(benzyl radical)
m/z = 166.0297

- C₇H₇

Loss of CO
m/z = 211.0927

- CO

Click to download full resolution via product page

Caption: A plausible ESI-MS/MS fragmentation pathway for 4-Benzyloxy-2-
formylphenylboronic acid.

Causality Behind Fragmentation:

Loss of Water: The initial loss of a water molecule from the boronic acid moiety is a common

fragmentation pathway.

Loss of Benzyl Group: Cleavage of the benzylic C-O bond can lead to the loss of a benzyl

radical or toluene, resulting in a significant fragment ion.

Loss of Carbon Monoxide: Aldehydes can undergo fragmentation with the loss of carbon

monoxide (CO).

Conclusion
The spectroscopic characterization of 4-Benzyloxy-2-formylphenylboronic acid requires

careful consideration of its unique chemical properties. By employing appropriate experimental

techniques, particularly for sample preparation in NMR and the choice of ionization method in

MS, reliable and interpretable data can be obtained. This guide provides a comprehensive

framework for the analysis of this important synthetic building block, enabling researchers to

confidently verify its structure and purity. The provided predicted data and interpretations,

grounded in fundamental spectroscopic principles and comparison with analogous structures,

serve as a valuable reference for scientists working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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